molecular formula C22H19NO4 B11377357 N-Benzyl-2-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

N-Benzyl-2-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

Cat. No.: B11377357
M. Wt: 361.4 g/mol
InChI Key: UIDJKVRCHXUCOP-UHFFFAOYSA-N
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Description

N-Benzyl-2-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound with a unique structure that combines benzyl, furochromenyl, and acetamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-Benzyl-2-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-2-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
  • (3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
  • N-substituted benzyl/phenyl derivatives

Uniqueness

N-Benzyl-2-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

N-benzyl-2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C22H19NO4/c1-13-12-26-19-10-20-17(8-16(13)19)14(2)18(22(25)27-20)9-21(24)23-11-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,23,24)

InChI Key

UIDJKVRCHXUCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=CC=C4)C

Origin of Product

United States

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